![molecular formula C17H18N4O4 B2619498 2-(2H-1,3-benzodioxol-5-yloxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one CAS No. 2097862-77-4](/img/structure/B2619498.png)
2-(2H-1,3-benzodioxol-5-yloxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2H-1,3-benzodioxol-5-yloxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one is a complex organic compound that features a benzodioxole moiety, a pyridazinyl group, and an azetidinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of the Pyridazinyl Group: The pyridazinyl group can be synthesized by reacting hydrazine with a suitable dicarbonyl compound, followed by cyclization.
Formation of the Azetidinyl Group: The azetidinyl group can be introduced through the reaction of an appropriate amine with a β-lactam precursor.
Coupling Reactions: The final step involves coupling the benzodioxole moiety with the pyridazinyl and azetidinyl groups under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms to streamline the process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the pyridazinyl group, potentially converting it to a dihydropyridazine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyridazinyl and azetidinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and receptor binding due to its multiple functional groups.
Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting neurological or cardiovascular diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one involves its interaction with biological targets such as enzymes and receptors. The benzodioxole moiety can interact with aromatic residues in proteins, while the pyridazinyl and azetidinyl groups can form hydrogen bonds and other interactions with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-(3,4-Difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methanesulfonylphenyl)-2H-pyridazin-3-one: A potent cyclooxygenase-2 inhibitor.
6-(Pyrazolo[1,5-a]pyridin-3-yl)pyridazinones: Compounds with pharmacological activity.
Uniqueness
2-(2H-1,3-benzodioxol-5-yloxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one is unique due to the combination of its benzodioxole, pyridazinyl, and azetidinyl groups, which provide a diverse range of interactions with biological targets. This makes it a versatile compound for various applications in medicinal chemistry and pharmacology.
生物活性
The compound 2-(2H-1,3-benzodioxol-5-yloxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one is a synthetic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H20N4O4, with a molecular weight of approximately 364.38 g/mol. The structure features a benzodioxole moiety, which is known for its diverse biological activities, and a pyridazine ring that may contribute to its pharmacological properties.
Research indicates that compounds containing benzodioxole and pyridazine structures often interact with various biological targets, including enzymes and receptors involved in neurodegenerative diseases and cancer. The specific mechanisms of action for this compound are still under investigation but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on monoamine oxidases (MAO), which are critical in neurotransmitter metabolism.
- Antioxidant Properties : The presence of the benzodioxole moiety suggests potential antioxidant activity, which can protect cells from oxidative stress.
Antimicrobial Activity
A study evaluating the antimicrobial properties of related compounds demonstrated that derivatives with similar structures exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for various strains are summarized in Table 1.
Compound | Bacteria Strain | MIC (µg/mL) |
---|---|---|
2-(2H-benzodioxol) | Escherichia coli | 32 |
2-(2H-benzodioxol) | Staphylococcus aureus | 16 |
2-(2H-benzodioxol) | Bacillus subtilis | 8 |
Neuroprotective Effects
Research has indicated that benzodioxole derivatives exhibit neuroprotective effects in models of neurodegenerative diseases. For instance, compounds have been shown to reduce neuronal cell death in models of Alzheimer’s disease by inhibiting acetylcholinesterase (AChE) activity.
Study on Neuroprotective Activity
A recent study investigated the neuroprotective effects of a related compound in an Alzheimer's disease model. The results showed that treatment with the compound significantly reduced amyloid-beta plaque formation and improved cognitive function in treated mice compared to controls.
Antimicrobial Efficacy
In another study, a series of benzodioxole derivatives were tested for their antimicrobial efficacy against various pathogens. The results indicated that certain derivatives exhibited potent antibacterial activity, making them potential candidates for developing new antimicrobial agents.
常见问题
Basic Research Questions
Q. What are standard synthetic routes for preparing 2-(2H-1,3-benzodioxol-5-yloxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one, and how are intermediates characterized?
- Methodology :
- Step 1 : Start with functionalization of the benzodioxol-5-yloxy moiety via nucleophilic substitution (e.g., using potassium carbonate as a base in DMF at elevated temperatures, as described in analogous syntheses) .
- Step 2 : Introduce the azetidine ring via coupling reactions. For example, use cyanothioacetamide or similar reagents under microwave-assisted conditions to form the azetidin-1-yl scaffold .
- Step 3 : Monitor reaction progress using TLC and purify via liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography .
- Characterization : Employ 1H NMR (e.g., δ 10.01 ppm for aldehyde protons in related compounds) and mass spectrometry to confirm intermediates .
Q. How is the compound’s structure validated using crystallographic and spectroscopic methods?
- Methodology :
- X-ray crystallography : Use SHELX programs (SHELXD for structure solution, SHELXL for refinement) to resolve the 3D structure. Optimize data collection with high-resolution detectors (e.g., CCD) and correct for absorption effects .
- Spectroscopy : Compare experimental 1H NMR shifts (e.g., aromatic protons at δ 6.75–7.61 ppm in DMSO-d6) and IR stretches (C=O at ~1700 cm−1) with computational predictions (e.g., PubChem data) .
Q. What preliminary biological assays are recommended to assess the compound’s activity?
- Methodology :
- In vitro testing : Screen for antimicrobial activity using broth microdilution (MIC assays) or evaluate kinase inhibition via fluorescence polarization.
- Dose-response curves : Use concentrations ranging from 1 nM to 100 µM and analyze with nonlinear regression models (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How can reaction yields be optimized for the azetidine coupling step, and what side reactions should be mitigated?
- Methodology :
- Base selection : Test alternative bases (e.g., DBU or K2CO3) to minimize deprotonation side reactions. Evidence suggests pyridyl nitrogen coordination stabilizes intermediates, reducing unwanted eliminations .
- Solvent screening : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and solubility.
- Kinetic studies : Use HPLC-MS to track intermediate formation and identify bottlenecks (e.g., slow nucleophilic displacement) .
Q. What computational strategies are effective for predicting the compound’s binding modes to biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite with PyMOL visualization. Parameterize the ligand using Gaussian 16 (B3LYP/6-31G* level) for charge optimization.
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å indicates robust binding) .
Q. How can crystallographic disorder in the benzodioxol ring be resolved during refinement?
- Methodology :
- Disorder modeling : In SHELXL, split the disordered atoms into multiple positions (PART command) and refine occupancy factors. Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1 convergence (<5% for high-quality data) .
Q. What environmental degradation pathways should be evaluated for this compound?
- Methodology :
- Hydrolysis studies : Incubate the compound in buffers (pH 3–9) at 25–50°C and analyze degradation products via LC-HRMS. Use QSAR models to predict half-lives .
- Photolysis : Expose to UV light (λ = 254 nm) and monitor breakdown using GC-MS. Compare with PubChem’s environmental fate data .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental NMR data?
- Methodology :
- Revisiting solvent effects : Simulate NMR shifts (e.g., with ACD/Labs) using explicit solvent models (DMSO-d6 vs. CDCl3) to account for hydrogen bonding .
- Conformational analysis : Perform DFT calculations (e.g., B3LYP/6-311+G**) to identify low-energy conformers that match experimental 1H coupling constants .
属性
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-11(25-13-4-5-14-15(7-13)24-10-23-14)17(22)21-8-12(9-21)19-16-3-2-6-18-20-16/h2-7,11-12H,8-10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTBYGNUTUNLLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)NC2=NN=CC=C2)OC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。